
2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
概要
説明
2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, also known as 2-indazolyl-1H-isoindole-1,3(2H)-dione, is an organic compound derived from indazole. It is a heterocyclic compound with a five-membered ring structure, containing both nitrogen and oxygen atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis.
科学的研究の応用
Indazole Derivatives in Therapeutics
Indazole derivatives, including 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, have been extensively studied for their therapeutic applications due to their wide variety of biological activities. These compounds are part of a larger class of nitrogen-containing heterocycles, which are of great pharmacological importance. They have shown promising anticancer and anti-inflammatory activities and have been applied in disorders involving protein kinases and neurodegeneration. The structural versatility of indazole scaffolds allows for the development of new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Catalytic Synthesis and Functionalization
The transition-metal-catalyzed C–H activation/annulation sequence has emerged as a powerful strategy for constructing functionalized indazole derivatives, including this compound. This method allows for the development of compounds with improved medicinal applications, functional flexibility, and structural complexity. Such synthetic strategies enhance the pharmacological potential of indazole derivatives by introducing diverse functional groups that can interact with biological targets (Shiri, Roosta, Dehaen, & Amani, 2022).
Anticancer Properties
Indazole derivatives, including this compound, have been identified as promising anti-tumor agents. Their biological activities are leveraged in the development of novel anticancer therapies, targeting various pathways and mechanisms within cancer cells. These compounds have been explored as inhibitors of specific kinases, enzymes, and other molecular targets critical in the pathogenesis of cancer, highlighting their potential in oncology research and treatment (Wan, He, Li, & Tang, 2019).
Environmental and Industrial Applications
Beyond medicinal applications, indazole derivatives, including this compound, find applications in environmental and industrial contexts. Their stability and reactive properties make them suitable for use in various chemical processes, including as intermediates in the synthesis of more complex organic compounds. The exploration of these derivatives in green chemistry and sustainable processes is an ongoing area of research, contributing to the development of eco-friendly and efficient synthetic methods (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
将来の方向性
特性
IUPAC Name |
2-(1H-indazol-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTKNDOHSWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373130 | |
| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82575-23-3 | |
| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)

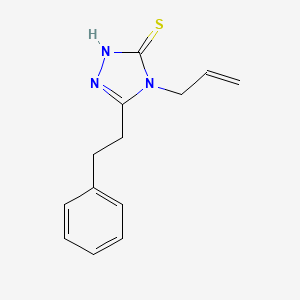
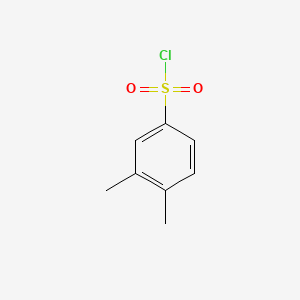
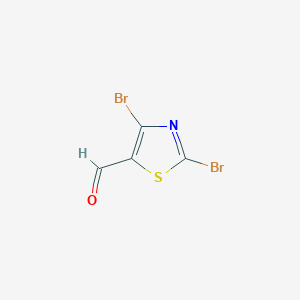
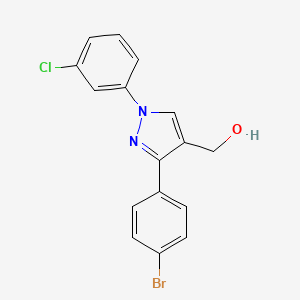
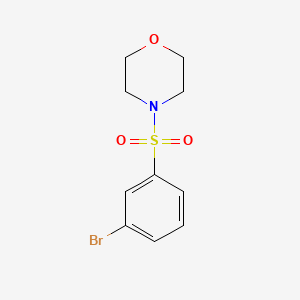
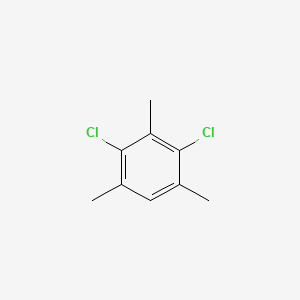
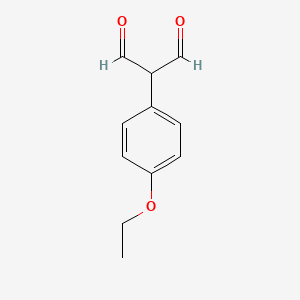
![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

